4-(Aminomethyl)-3-cyclopropoxypicolinamide
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Overview
Description
4-(Aminomethyl)-3-cyclopropoxypicolinamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a picolinamide core with an aminomethyl group at the 4-position and a cyclopropoxy group at the 3-position. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-cyclopropoxypicolinamide typically involves multi-step organic reactions. One common method starts with the preparation of the picolinamide core, followed by the introduction of the aminomethyl and cyclopropoxy groups. The synthetic route may involve the following steps:
Formation of the Picolinamide Core: This can be achieved through the reaction of 3-cyclopropoxypyridine with an appropriate amine under suitable conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine are used as reagents.
Cyclopropoxylation: The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-3-cyclopropoxypicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl or cyclopropoxy groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted picolinamides or cyclopropyl derivatives.
Scientific Research Applications
4-(Aminomethyl)-3-cyclopropoxypicolinamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-3-cyclopropoxypicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the cyclopropoxy group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Shares the aminomethyl group but has a benzoic acid core.
3-Cyclopropoxypyridine: Contains the cyclopropoxy group but lacks the aminomethyl group.
4-(Aminomethyl)indole: Features an indole core with an aminomethyl group.
Uniqueness
4-(Aminomethyl)-3-cyclopropoxypicolinamide is unique due to the combination of its picolinamide core, aminomethyl group, and cyclopropoxy group. This unique structure allows it to participate in diverse chemical reactions and exhibit distinct biological activities compared to similar compounds.
Properties
Molecular Formula |
C10H13N3O2 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-(aminomethyl)-3-cyclopropyloxypyridine-2-carboxamide |
InChI |
InChI=1S/C10H13N3O2/c11-5-6-3-4-13-8(10(12)14)9(6)15-7-1-2-7/h3-4,7H,1-2,5,11H2,(H2,12,14) |
InChI Key |
ZQWINLKZQFIYIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CN=C2C(=O)N)CN |
Origin of Product |
United States |
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